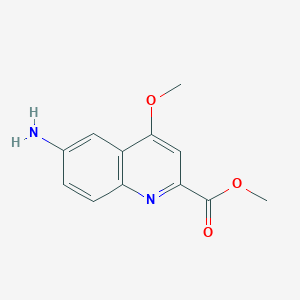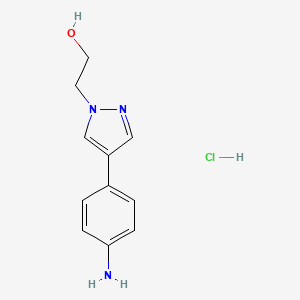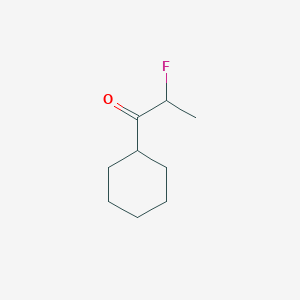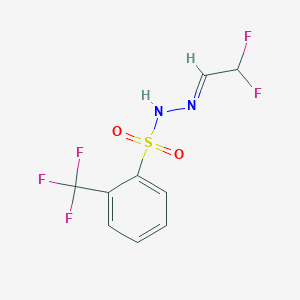
N'-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide typically involves the reaction of a suitable benzenesulfonohydrazide precursor with difluoroethylidene and trifluoromethyl-containing reagents. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the sulfonohydrazide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzenesulfonohydrazides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structural features may make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industrial applications, it may be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide would depend on its specific application. For example, in a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide include other sulfonohydrazides with different substituents on the aromatic ring or variations in the alkylidene group. Examples include:
- N’-(2,2-Difluoroethylidene)-benzenesulfonohydrazide
- N’-(2,2-Difluoroethylidene)-4-methylbenzenesulfonohydrazide
- N’-(2,2-Difluoroethylidene)-2-chlorobenzenesulfonohydrazide
Uniqueness
The uniqueness of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide lies in its specific combination of difluoroethylidene and trifluoromethyl groups, which may impart distinct chemical and physical properties compared to other sulfonohydrazides
Properties
Molecular Formula |
C9H7F5N2O2S |
|---|---|
Molecular Weight |
302.22 g/mol |
IUPAC Name |
N-[(E)-2,2-difluoroethylideneamino]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H7F5N2O2S/c10-8(11)5-15-16-19(17,18)7-4-2-1-3-6(7)9(12,13)14/h1-5,8,16H/b15-5+ |
InChI Key |
IMMJXCCNUQBFRV-PJQLUOCWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N/N=C/C(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN=CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
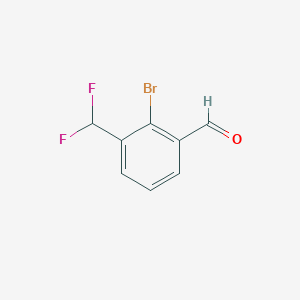
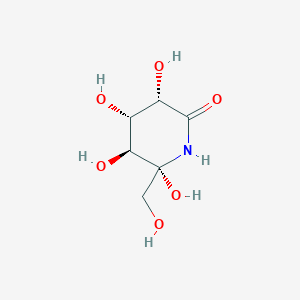

![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
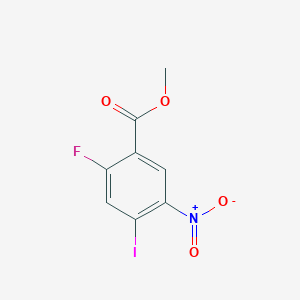
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)

